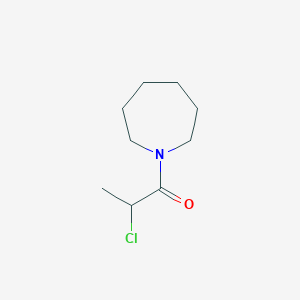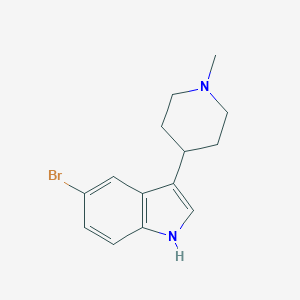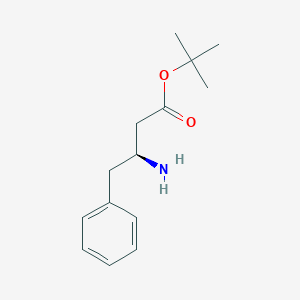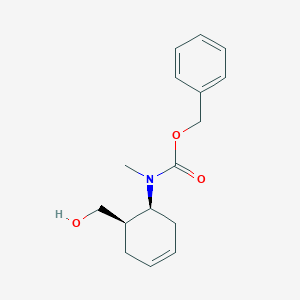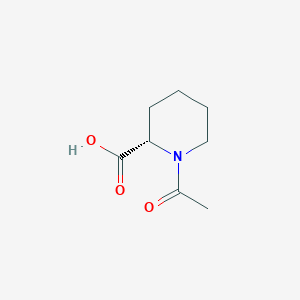![molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8](/img/structure/B47095.png)
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, also known as MBIC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MBIC is a yellow solid that is soluble in organic solvents and is commonly used as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the activity of bacterial RNA polymerase, an enzyme involved in transcription.
Efectos Bioquímicos Y Fisiológicos
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a variety of potential applications in different fields of science. However, there are also some limitations to its use. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. One potential area of study is the development of new antibiotics based on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. Another area of research is the investigation of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has the potential to lead to new discoveries in the fields of medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of science. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
115577-33-8 |
|---|---|
Nombre del producto |
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-methyl-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
RRUXUSZQBIKFAP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
SMILES canónico |
CC1=NC2=C(C=CC=C2N1)C=O |
Sinónimos |
1H-Benzimidazole-4-carboxaldehyde,2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





